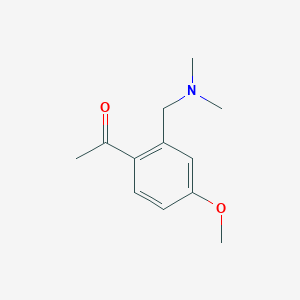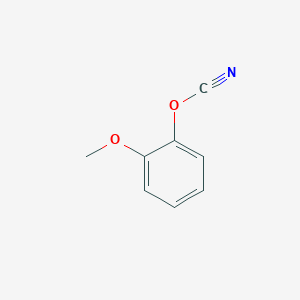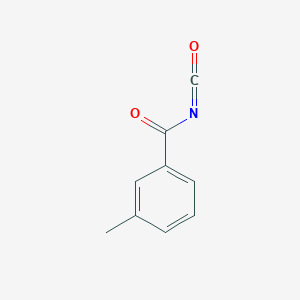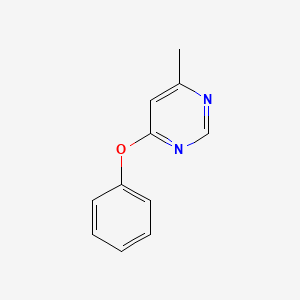![molecular formula C8H13NO2 B1626563 Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 98531-69-2](/img/structure/B1626563.png)
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Overview
Description
Ethyl 2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research
Preparation Methods
The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of suitable precursors under photochemical conditions . This approach allows for the creation of new building blocks that can be further derivatized through various transformations . Industrial production methods may involve scaling up these photochemical reactions, although specific details on large-scale production are less commonly documented.
Chemical Reactions Analysis
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. The exact molecular targets can vary depending on the specific application, but the compound’s structure allows it to interact with various biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and 1-azabicyclo[1.1.0]butane . These compounds share similar structural features but differ in their specific chemical properties and applications. The unique structure of this compound provides distinct advantages in certain applications, such as its potential for creating sp3-rich chemical spaces .
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(4-8)5-9-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDDOOHCCWORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541380 | |
| Record name | Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98531-69-2 | |
| Record name | Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl({[(trimethylsilyl)oxy]sulfonyl}peroxy)silane](/img/structure/B1626481.png)

![3-[(Prop-2-en-1-yloxy)methoxy]prop-1-ene](/img/structure/B1626484.png)
![4-methylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1626485.png)








![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)
